(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide
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Description
The compound “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “4’-Bromo-2’-chloroacetanilide”, which is employed as an intermediate for pharmaceuticals12.
Synthesis Analysis
There is no specific information available on the synthesis of “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide”. However, related compounds like “4’-Bromo-2’-chloroacetanilide” are used in the pharmaceutical industry12. More research would be needed to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide” is not directly available. However, the related compound “4’-Bromo-2’-chloroacetanilide” has a molecular formula of C8H7BrClNO12.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide”. More research would be needed to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide” are not directly available. However, the related compound “4’-Bromo-2’-chloroacetanilide” is soluble in hot methanol12.Safety And Hazards
The safety and hazards of “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide” are not known. However, related compounds like “4’-Bromo-2’-chloroacetanilide” should be stored in a cool place, away from oxidizing agents12.
Future Directions
The future directions for the study and application of “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide” are not known. However, related compounds like “4’-Bromo-2’-chloroacetanilide” are used as intermediates in the pharmaceutical industry12, suggesting potential applications in drug synthesis and development. Further research is needed to explore these possibilities.
properties
IUPAC Name |
(E)-3-(4-bromo-2-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVHAHHITDFCLG-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Cl)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide |
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